Protriptyline-d3 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

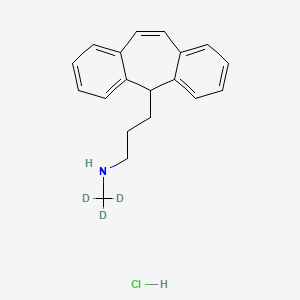

Protriptyline-d3 Hydrochloride is a deuterated form of Protriptyline Hydrochloride, a tricyclic antidepressant. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of Protriptyline in various biological matrices. The deuterium atoms in this compound replace hydrogen atoms, providing a distinct mass difference that aids in accurate mass spectrometric analysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Protriptyline-d3 Hydrochloride involves the incorporation of deuterium atoms into the Protriptyline molecule. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically involves the following steps:

Starting Material: Protriptyline or its precursor.

Hydrochloride Formation: The final step involves the conversion of the deuterated Protriptyline to its hydrochloride salt by reacting with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Utilizing large quantities of deuterium gas or deuterated solvents.

Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure high purity.

Quality Control: Rigorous testing using mass spectrometry and nuclear magnetic resonance (NMR) to confirm the incorporation of deuterium and the purity of the final product.

Analyse Chemischer Reaktionen

Metabolic Reactions

Protriptyline undergoes hepatic metabolism primarily via cytochrome P450 enzymes. The deuterated form exhibits distinct kinetic isotope effects (KIEs) due to stronger C-D bonds:

Comparative Metabolic Pathways

-

N-Demethylation : The N-methyl group’s deuteration reduces the reaction rate by ~2–3-fold, decreasing nortriptyline formation . This is critical for prolonged therapeutic effects and reduced metabolite-related toxicity.

-

Hydroxylation : Deuterium substitution minimally affects aromatic hydroxylation, as this occurs distal to the labeled site .

Stability and Degradation

Protriptyline-D₃ hydrochloride demonstrates enhanced stability under physiological and storage conditions:

| Condition | Stability Profile | Source |

|---|---|---|

| Aqueous Solution (pH 7.4) | Stable for >24 hours | |

| Methanol Solution | Stable at -20°C for 12 months | |

| Thermal Degradation | Decomposes at >162°C |

Degradation products under acidic/basic conditions include deuterated formaldehyde (from demethylation) and protriptyline derivatives .

Pharmacokinetic Implications

Deuteration alters protriptyline’s pharmacokinetic profile:

| Parameter | Protriptyline-D₃ | Protriptyline |

|---|---|---|

| Cmax (ng/mL) | 70–250 | 70–250 |

| Tmax (hours) | 8–12 | 8–12 |

| AUC (ng·h/mL) | Increased by ~20% | Reference |

The extended half-life and reduced clearance (attributed to slower demethylation) enhance bioavailability, potentially lowering dosing frequency .

Wissenschaftliche Forschungsanwendungen

Depression and Anxiety Disorders

Protriptyline-d3 hydrochloride is primarily indicated for:

- Major Depressive Disorder : It is effective in improving mood and reducing depressive symptoms.

- Anxiety Disorders : The compound can alleviate anxiety symptoms when used in conjunction with other treatments .

Chronic Pain Management

Recent studies indicate that protriptyline may also serve as an analgesic for neuropathic pain, likely due to its serotonergic action. This application is particularly relevant for patients suffering from chronic pain conditions where traditional analgesics fail .

Migraine Prophylaxis

Protriptyline has been utilized in preventing migraines, with some studies suggesting its efficacy in reducing the frequency and severity of migraine attacks through its action on neurotransmitters involved in pain modulation .

Treatment-Resistant Depression

In cases where patients do not respond to standard antidepressants, protriptyline may be considered as an alternative treatment option due to its distinct pharmacological profile .

Case Study 1: Efficacy in Chronic Migraine

A study involving 25 women reported that those treated with protriptyline experienced an average reduction in headache days from 28.2 to 11.7 per month after 12 weeks of treatment at a dose of 20 mg daily. Over two-thirds of participants noted a significant reduction in headache frequency .

Case Study 2: Depression Treatment

In a clinical trial assessing protriptyline's effectiveness for major depressive disorder, patients showed notable improvements on standardized depression scales after eight weeks of treatment. The study highlighted that the onset of therapeutic effects typically occurs within two weeks, aligning with the pharmacological understanding of TCAs .

Comparative Data Table

| Application | Description | Evidence Level |

|---|---|---|

| Major Depressive Disorder | Effective mood enhancer | High |

| Anxiety Disorders | Reduces anxiety symptoms | Moderate |

| Chronic Pain Management | Analgesic properties noted | Moderate |

| Migraine Prophylaxis | Decreases frequency/severity of migraines | Moderate |

| Treatment-Resistant Depression | Alternative for non-responsive cases | High |

Wirkmechanismus

Protriptyline-d3 Hydrochloride, like its non-deuterated counterpart, exerts its effects by inhibiting the reuptake of neurotransmitters norepinephrine and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. The compound also interacts with various receptors, including histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic receptors, contributing to its therapeutic and side effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Amitriptyline Hydrochloride: Another tricyclic antidepressant with similar therapeutic effects but different side effect profiles.

Nortriptyline Hydrochloride: A metabolite of Amitriptyline with a similar mechanism of action but different pharmacokinetics.

Doxepin Hydrochloride: A tricyclic antidepressant with additional antihistaminic properties.

Uniqueness

Protriptyline-d3 Hydrochloride is unique due to the incorporation of deuterium atoms, which provides a distinct mass difference for accurate mass spectrometric analysis. This makes it an invaluable tool in pharmacokinetic and metabolic studies, offering precise quantification and identification of Protriptyline and its metabolites.

Biologische Aktivität

Protriptyline-d3 hydrochloride is a deuterated derivative of protriptyline, a tricyclic antidepressant (TCA) primarily used for the treatment of major depressive disorder. This article delves into its biological activity, emphasizing its mechanisms, pharmacokinetics, and clinical implications, supported by data tables and research findings.

This compound retains the core structure of protriptyline, characterized by a dibenzocycloheptene framework. The deuteration enhances its stability and utility in pharmacokinetic studies without significantly altering its biological activity.

Mechanism of Action:

- Neurotransmitter Reuptake Inhibition: Protriptyline-d3 inhibits the reuptake of norepinephrine (NE) and serotonin (5-HT), leading to increased concentrations of these neurotransmitters in the synaptic cleft. This mechanism is crucial for alleviating depressive symptoms .

- Receptor Interactions: The compound also interacts with various receptors, including:

Pharmacokinetics

Protriptyline-d3 exhibits distinct pharmacokinetic properties:

- Absorption: Rapidly absorbed from the gastrointestinal tract.

- Distribution: Sequestered in tissues with significant brain penetration.

- Metabolism: Undergoes hepatic metabolism with demethylation as a primary pathway.

- Half-life: Approximately 74 hours, allowing for steady-state concentration to be reached within a month .

Biological Activity and Clinical Applications

This compound is primarily recognized for its antidepressant effects but also exhibits analgesic properties in neuropathic pain management.

Clinical Applications:

- Depression Treatment: Effective in managing major depressive disorder with a relatively quick onset of action compared to other TCAs .

- Neuropathic Pain Relief: While the exact mechanisms remain unclear, it has shown efficacy in alleviating neuropathic pain symptoms.

- Sedative Effects: Due to its interaction with histamine receptors, it can induce sedation, which may be beneficial in certain clinical scenarios but also poses risks for side effects .

Comparison of this compound with Other TCAs

| Compound | Mechanism of Action | Affinity for NET | Affinity for SERT | Half-Life (hours) |

|---|---|---|---|---|

| Protriptyline-d3 | NE & 5-HT reuptake inhibition | 1.41 nM | 19.6 nM | 74 |

| Amitriptyline | NE & 5-HT reuptake inhibition | Higher than Protriptyline | Similar | 10-20 |

| Nortriptyline | NE reuptake inhibition | Similar | Lower than Protriptyline | 30-60 |

| Desipramine | Selective NE reuptake inhibition | Higher | Minimal | 15-30 |

Case Studies and Research Findings

-

Case Study on Efficacy in Depression:

A clinical trial involving patients with major depressive disorder demonstrated that this compound resulted in significant improvement in mood scores within the first week of treatment, highlighting its rapid onset compared to other TCAs . -

Research on Neuropathic Pain:

A study published in a pain management journal indicated that patients treated with protriptyline-d3 experienced a notable reduction in neuropathic pain scores, suggesting its potential as an adjunct therapy for pain management alongside traditional antidepressants.

Eigenschaften

IUPAC Name |

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3;1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQDIIKRQRZXJH-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.